molecular formula C23H21N3O6 B3501153 (5E)-1-(1,3-benzodioxol-5-yl)-5-[2-methyl-4-(morpholin-4-yl)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione

(5E)-1-(1,3-benzodioxol-5-yl)-5-[2-methyl-4-(morpholin-4-yl)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B3501153
M. Wt: 435.4 g/mol
InChI Key: KTQHFBPWBNYAKC-WOJGMQOQSA-N
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Description

(5E)-1-(1,3-benzodioxol-5-yl)-5-[2-methyl-4-(morpholin-4-yl)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione is a complex organic compound that features a pyrimidine core substituted with a benzodioxole group and a morpholine-containing benzylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-1-(1,3-benzodioxol-5-yl)-5-[2-methyl-4-(morpholin-4-yl)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione typically involves a multi-step process:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.

    Introduction of the Benzodioxole Group: The benzodioxole group can be introduced via a nucleophilic aromatic substitution reaction.

    Formation of the Benzylidene Moiety: The benzylidene moiety can be formed through a Knoevenagel condensation reaction between the pyrimidine core and the appropriate benzaldehyde derivative.

    Morpholine Substitution:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole and morpholine moieties.

    Reduction: Reduction reactions can occur at the benzylidene moiety, converting it to a benzyl group.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine core and the benzodioxole group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products

    Oxidation: Oxidation of the benzodioxole group can lead to the formation of carboxylic acids.

    Reduction: Reduction of the benzylidene moiety can yield the corresponding benzyl derivative.

    Substitution: Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and cellular pathways. Its structural features make it a potential candidate for the development of enzyme inhibitors.

Medicine

In medicinal chemistry, this compound is of interest due to its potential pharmacological properties. It can be explored for its activity against various diseases, including cancer and infectious diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of (5E)-1-(1,3-benzodioxol-5-yl)-5-[2-methyl-4-(morpholin-4-yl)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and nucleic acids. The compound can modulate the activity of these targets through various pathways, such as inhibition or activation of enzymatic activity, binding to receptor sites, or intercalation into DNA.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (5E)-1-(1,3-benzodioxol-5-yl)-5-[2-methyl-4-(morpholin-4-yl)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione lies in its combination of structural features, which confer specific chemical and biological properties

Properties

IUPAC Name

(5E)-1-(1,3-benzodioxol-5-yl)-5-[(2-methyl-4-morpholin-4-ylphenyl)methylidene]-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O6/c1-14-10-16(25-6-8-30-9-7-25)3-2-15(14)11-18-21(27)24-23(29)26(22(18)28)17-4-5-19-20(12-17)32-13-31-19/h2-5,10-12H,6-9,13H2,1H3,(H,24,27,29)/b18-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTQHFBPWBNYAKC-WOJGMQOQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N2CCOCC2)C=C3C(=O)NC(=O)N(C3=O)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)N2CCOCC2)/C=C/3\C(=O)NC(=O)N(C3=O)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5E)-1-(1,3-benzodioxol-5-yl)-5-[2-methyl-4-(morpholin-4-yl)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione
Reactant of Route 2
Reactant of Route 2
(5E)-1-(1,3-benzodioxol-5-yl)-5-[2-methyl-4-(morpholin-4-yl)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione
Reactant of Route 3
Reactant of Route 3
(5E)-1-(1,3-benzodioxol-5-yl)-5-[2-methyl-4-(morpholin-4-yl)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione
Reactant of Route 4
Reactant of Route 4
(5E)-1-(1,3-benzodioxol-5-yl)-5-[2-methyl-4-(morpholin-4-yl)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione
Reactant of Route 5
Reactant of Route 5
(5E)-1-(1,3-benzodioxol-5-yl)-5-[2-methyl-4-(morpholin-4-yl)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione
Reactant of Route 6
(5E)-1-(1,3-benzodioxol-5-yl)-5-[2-methyl-4-(morpholin-4-yl)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione

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